

SA 47 safety data sheet and handling information

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Compound of Interest		
Compound Name:	SA 47	
Cat. No.:	B1680469	Get Quote

An In-depth Technical Guide to SA 47

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SA 47**, a selective inhibitor of fatty acid amide hydrolase (FAAH). The information is intended for use by researchers, scientists, and professionals involved in drug development.

Safety and Handling Information

While a comprehensive, stand-alone Safety Data Sheet (SDS) for **SA 47** is not readily available in the public domain, safety information can be compiled from chemical suppliers and related compounds. Standard laboratory safety protocols should be strictly followed when handling this compound.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
- Fire Safety: Keep away from sources of ignition. Use standard extinguishing media such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam in case of a fire.[1][2][3]



• Spills: In case of a spill, wipe, scrape, or soak up the material with an inert absorbent and place it in a suitable container for disposal.[1][3] Contaminated surfaces may be slippery.[1] [3]

First Aid Measures:

- Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1][2][4]
- Skin Contact: Wash the affected area with soap and water.[1][4] If irritation occurs, seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] If irritation persists, consult a specialist. [4]
- Ingestion: If swallowed, rinse the mouth with water.[2][4] Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical Properties

Quantitative data for SA 47 and related compounds are summarized below.



Property	Value	Source
Chemical Name	N-[2-[1-(6-Methyl-2- pyridinyl)-4- piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester	Tocris Bioscience[5]
CAS Number	792236-07-8	Tocris Bioscience[5]
Purity	≥99% (HPLC)	Tocris Bioscience[5]
Molecular Weight	Varies by source	-
Appearance	Varies by source	-
Solubility	Varies by source	-

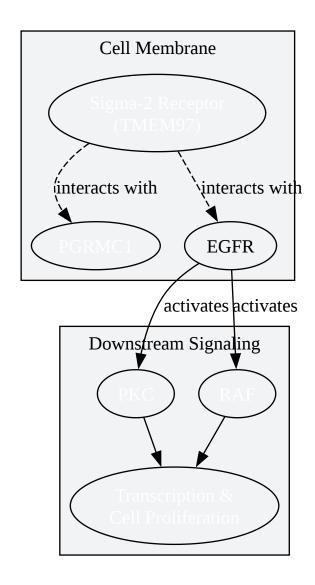
Biological Activity and Mechanism of Action

SA 47 is identified as a selective inhibitor of fatty acid amide hydrolase (FAAH).[5] FAAH is a crucial enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, **SA 47** can increase the levels of these endogenous cannabinoids, leading to a range of potential therapeutic effects.

The sigma-2 receptor (S2R), encoded by the TMEM97 gene, is another important target in drug development, particularly for neurodegenerative diseases and cancer.[6][7][8][9][10] S2R is involved in various cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation.[6] It interacts with other proteins like the progesterone receptor membrane component 1 (PGRMC1) to modulate key pathways such as autophagy and protein trafficking.[7][8]

While **SA 47** is primarily known as an FAAH inhibitor, the broader context of receptor pharmacology is essential for drug development professionals. The signaling pathways of targets like the S2R are of significant interest.





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Experimental Protocols

Detailed experimental protocols for working with compounds like **SA 47** are critical for reproducible research. Below are generalized methodologies based on common practices in the field.

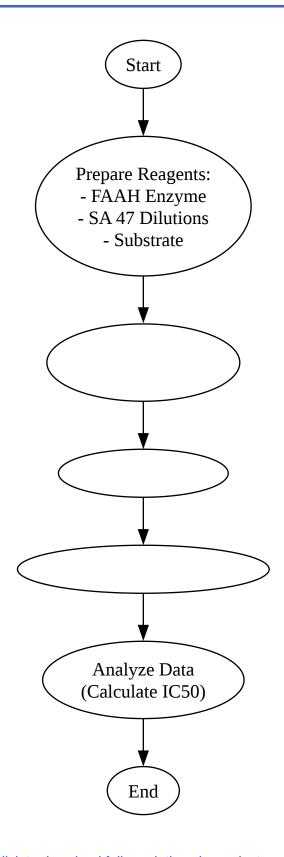
In Vitro FAAH Inhibition Assay:

• Objective: To determine the inhibitory potency (e.g., IC50) of **SA 47** against FAAH.



- Materials: Recombinant human FAAH, fluorogenic substrate (e.g., anandamide analog), SA
 47, assay buffer, microplate reader.
- Procedure:
 - 1. Prepare a series of dilutions of **SA 47** in the assay buffer.
 - 2. In a microplate, add the FAAH enzyme and the SA 47 dilutions.
 - 3. Incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C).
 - 4. Initiate the enzymatic reaction by adding the fluorogenic substrate.
 - 5. Monitor the fluorescence intensity over time using a microplate reader.
 - 6. Calculate the rate of reaction for each concentration of SA 47.
 - 7. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.





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Cell-Based Assays:



- Objective: To evaluate the effect of **SA 47** on endocannabinoid signaling in a cellular context.
- Materials: A suitable cell line expressing FAAH and cannabinoid receptors (e.g., HEK293, Neuro2a), cell culture medium, SA 47, anandamide, reagents for measuring downstream signaling (e.g., cAMP assay kit).
- Procedure:
 - 1. Culture the cells to an appropriate density in multi-well plates.
 - 2. Treat the cells with various concentrations of **SA 47** for a specific duration.
 - 3. Stimulate the cells with anandamide.
 - 4. Lyse the cells and measure the levels of a downstream signaling molecule (e.g., cAMP) using a suitable assay kit.
 - 5. Analyze the data to determine the effect of **SA 47** on anandamide-induced signaling.

Animal Models:

For in vivo studies, it is imperative to adhere to ethical guidelines and approved protocols for animal research.

- Objective: To assess the pharmacokinetic and pharmacodynamic properties of SA 47 in a relevant animal model (e.g., mouse or rat).
- Procedure:
 - 1. Administer **SA 47** to the animals via a specific route (e.g., oral, intraperitoneal).
 - Collect blood samples at various time points to determine the plasma concentration of SA
 47 (pharmacokinetics).
 - 3. At the end of the study, collect tissues (e.g., brain) to measure FAAH activity and endocannabinoid levels (pharmacodynamics).



4. Behavioral tests relevant to the therapeutic target (e.g., pain, anxiety) can also be conducted.

Conclusion

SA 47 is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. This guide provides essential safety, handling, and experimental information to aid researchers in their studies. As with any research chemical, it is crucial to consult the latest literature and supplier information for the most up-to-date data and protocols.

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